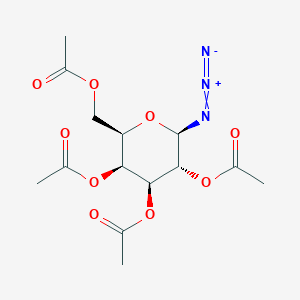

1-叠氮-1-脱氧-β-D-吡喃半乳糖苷四乙酸酯

描述

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is a useful research compound. Its molecular formula is C14H19N3O9 and its molecular weight is 373.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成砌块

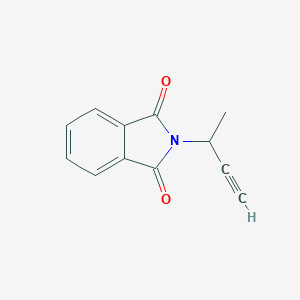

“1-叠氮-1-脱氧-β-D-吡喃葡萄糖苷四乙酸酯”可作为有机合成砌块,通过与炔丙基甘氨酸和抗坏血酸钠在铜催化的点击化学方法反应来制备含1,2,3-三唑的复杂化合物 .

Spacer-Equipped Phosphorylated Di-, Tri- and Tetrasaccharide Fragments 的合成

“2,3,4,6-四-O-乙酰基-α-D-吡喃半乳糖基溴”, 与“2,3,4,6-四-O-乙酰基-β-D-吡喃半乳糖基叠氮”相关的化合物,用作化学合成中的有机缩合试剂,例如 N-和 S-半乳糖基化反应以及O-特异性多糖的 Spacer-Equipped Phosphorylated Di-, Tri- and Tetrasaccharide Fragments 的合成 .

氨基酸衍生物拆分的手性试剂

“2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基异硫氰酸酯”, 与“2,3,4,6-四-O-乙酰基-β-D-吡喃半乳糖基叠氮”相关的化合物,用作氨基酸衍生物拆分的手性试剂 .

脱酰基化研究

研究了葡萄糖、半乳糖和甘露糖五乙酸酯、半乳糖和甘露糖五(3-溴)苯甲酸酯,以及2,3,4,6-四-O-乙酰基和2,3,4,6-四-O-(3-溴)苯甲酰甲基α-D-吡喃葡萄糖苷的脱烷基化 . 这项研究可以提供对“1-叠氮-1-脱氧-β-D-吡喃半乳糖苷四乙酸酯”和“2,3,4,6-四-O-乙酰基-β-D-吡喃半乳糖基叠氮”化学性质的见解。

异头效應研究

实验和计算结果均清楚地证明了脱酰基化和脱烷基化过程中的异头效應 . 这可能与“1-叠氮-1-脱氧-β-D-吡喃半乳糖苷四乙酸酯”和“2,3,4,6-四-O-乙酰基-β-D-吡喃半乳糖基叠氮”的研究有关。

密度泛函理论 (DFT) 研究

使用密度泛函理论 (B3LYP/6-31G*) 对β-D-葡萄糖五乙酸酯的脱酰基化进行了计算研究 . 这可以提供对“1-叠氮-1-脱氧-β-D-吡喃半乳糖苷四乙酸酯”和“2,3,4,6-四-O-乙酰基-β-D-吡喃半乳糖基叠氮”行为的理论见解。

安全和危害

作用机制

Target of Action

It is known that azides are often used in click chemistry, a powerful tool for bioconjugation, implying that the compound could potentially target a wide range of biomolecules .

Mode of Action

The compound contains an azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing alkyne groups . This reaction is often used to create a covalent bond between two molecules, allowing the compound to bind to its targets. Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the efficiency of the CuAAC reaction it undergoes could be influenced by the concentration of copper ions in the environment .

生化分析

Biochemical Properties

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate interacts with a variety of enzymes, proteins, and other biomolecules. Its Azide group allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is a powerful tool for creating complex molecular architectures .

Cellular Effects

The effects of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate on cells and cellular processes are largely dependent on the specific biochemical reactions it participates in. As a click chemistry reagent, it can be used to modify biomolecules, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its role in click chemistry reactions, it is likely that its effects would be dependent on the stability of the resulting triazole products .

Metabolic Pathways

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is involved in click chemistry reactions, which are not traditional metabolic pathways. These reactions can be used to modify biomolecules, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate would likely depend on the biomolecules it is attached to via click chemistry reactions

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240175 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13992-26-2 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13992-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)